molecular formula C9H20N2 B3318397 Diethyl(pyrrolidin-3-ylmethyl)amine CAS No. 99724-18-2

Diethyl(pyrrolidin-3-ylmethyl)amine

Cat. No. B3318397
Key on ui cas rn: 99724-18-2
M. Wt: 156.27 g/mol
InChI Key: HOIFYAYAOLSLBR-UHFFFAOYSA-N
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Patent
US04771054

Procedure details

A mixture of 25.4 g (0.10 mole) of N,N-diethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine, 200 ml of methyl alcohol, 2 g of palladium on carbon and hydrogen were shaken at a pressure of 51.5 psi. After 20.3 hours, the catalyst was filtered and the filtrate concentrated under reduced pressure. The residue was bulb to bulb distilled giving 15.9 g of N,N-diethyl-3-pyrrolidinemethanamine.
Name
N,N-diethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH3:18])[CH2:4][CH:5]1[CH2:9][CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)[CH3:2].[H][H]>[Pd].CO>[CH2:17]([N:3]([CH2:1][CH3:2])[CH2:4][CH:5]1[CH2:9][CH2:8][NH:7][CH2:6]1)[CH3:18]

Inputs

Step One
Name
N,N-diethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
Quantity
25.4 g
Type
reactant
Smiles
C(C)N(CC1CN(CC1)CC1=CC=CC=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
were shaken at a pressure of 51.5 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
20.3 h
Name
Type
product
Smiles
C(C)N(CC1CNCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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